Cas no 2138127-99-6 (Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]-)
![Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/2138127-99-6x500.png)
Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]-
-
- Inchi: 1S/C18H25NO4/c1-11(2)12-6-8-13(9-7-12)14-10-18(14,15(20)21)19-16(22)23-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,19,22)(H,20,21)
- InChI Key: MEEKCIQOYBTZHG-UHFFFAOYSA-N
- SMILES: C1(NC(OC(C)(C)C)=O)(C(O)=O)CC1C1=CC=C(C(C)C)C=C1
Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679423-1.0g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 1.0g |
$1629.0 | 2025-03-12 | |
Enamine | EN300-679423-0.25g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 0.25g |
$1498.0 | 2025-03-12 | |
Enamine | EN300-679423-5.0g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 5.0g |
$4722.0 | 2025-03-12 | |
Enamine | EN300-679423-0.5g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 0.5g |
$1563.0 | 2025-03-12 | |
Enamine | EN300-679423-0.1g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 0.1g |
$1433.0 | 2025-03-12 | |
Enamine | EN300-679423-2.5g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 2.5g |
$3191.0 | 2025-03-12 | |
Enamine | EN300-679423-0.05g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 0.05g |
$1368.0 | 2025-03-12 | |
Enamine | EN300-679423-10.0g |
1-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
2138127-99-6 | 95.0% | 10.0g |
$7004.0 | 2025-03-12 |
Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]- Related Literature
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]-
Cyclopropanecarboxylic Acid, 1-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[4-(1-Methylethyl)Phenyl]
Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl], also known by its CAS number 2138127-99-6, is a complex organic compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique cyclopropane ring structure, which plays a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted its potential as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of novel antibiotics and anticancer drugs.
The molecular structure of Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl] is notable for its combination of functional groups. The cyclopropane ring provides a rigid framework that enhances the compound's stability and reactivity. The presence of an amino group and a carbonyl group further increases its versatility, making it an ideal candidate for various chemical transformations. Researchers have recently explored the use of this compound in peptide synthesis, where its amino group serves as a reactive site for forming amide bonds.
One of the most promising applications of Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl] lies in its role as an intermediate in drug discovery. Its ability to form stable amide bonds has made it a valuable component in the synthesis of bioactive molecules. For instance, recent studies have demonstrated its potential in the development of targeted therapies for cancer treatment. The compound's phenyl group contributes to its hydrophobicity, which is essential for interactions with biological targets such as enzymes and receptors.
The synthesis of Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl] involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have optimized reaction conditions to enhance yield and purity, ensuring that the compound meets stringent quality standards for pharmaceutical applications. The use of advanced catalysts and reaction techniques has also enabled the production of this compound on an industrial scale.
From an environmental perspective, Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl] exhibits favorable biodegradation properties under controlled conditions. This makes it an eco-friendly choice for applications where sustainability is a priority. However, further research is needed to fully understand its long-term impact on ecosystems and to develop strategies for minimizing waste during production.
In conclusion, Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl] (CAS No: 2138-799-6) is a versatile compound with immense potential in the fields of pharmaceuticals and chemical synthesis. Its unique structure and functional groups make it an invaluable tool for researchers working on innovative drug discovery projects. As advancements in synthetic chemistry continue to unfold, this compound is expected to play an even more significant role in shaping the future of medicine.
2138127-99-6 (Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[4-(1-methylethyl)phenyl]-) Related Products
- 2192389-06-1(N-[(5-Chloro-2,3-dihydro-7-benzofuranyl)methyl]-2-propenamide)
- 1804091-15-3(3-Bromo-5-(3-chloro-2-oxopropyl)benzaldehyde)
- 1421494-03-2(2-(4-chlorophenoxy)-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylacetamide)
- 1598693-36-7(1,5-Benzothiazepin-4(5H)-one, 7-chloro-8-fluoro-2,3-dihydro-)
- 1260836-18-7(1-(4-Amino-3-trifluoromethyl-phenyl)-acetic acid)
- 2248201-77-4((2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol)
- 2034516-07-7(2-[3-(fluoromethyl)pyrrolidin-1-yl]-3-methylpyrazine)
- 897611-16-4(2,6-difluoro-N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)benzamide)
- 2229503-72-2(1-(4,4-dimethylcyclohexyl)methyl-N-methylcyclopropan-1-amine)
- 2228587-67-3(1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol)




